molecular formula C23H28N2O4 B12501077 Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12501077
M. Wt: 396.5 g/mol
InChI Key: NPVOAIXKIBVQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. The process can be summarized as follows:

    Formation of the boronic ester: This involves the reaction of an aryl halide with a boronic acid in the presence of a base.

    Coupling reaction: The boronic ester is then coupled with an aryl halide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the corresponding carboxylic acid and alcohol, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

propyl 5-[(4-ethylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O4/c1-3-13-29-23(27)20-16-19(9-10-21(20)25-11-14-28-15-12-25)24-22(26)18-7-5-17(4-2)6-8-18/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26)

InChI Key

NPVOAIXKIBVQPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CC)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.